molecular formula C2H6Cl2NOP B1584038 Dimethylphosphoramidic dichloride CAS No. 677-43-0

Dimethylphosphoramidic dichloride

Cat. No.: B1584038
CAS No.: 677-43-0
M. Wt: 161.95 g/mol
InChI Key: YNHXBEVSSILHPI-UHFFFAOYSA-N
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Description

This is a chemical weapon, chemical weapon precursor, or chemical weapon impurity which is similar to ethyl phosphorodichloridate. See the chemical datasheet for ethyl phosphorodichloridate for more information.

Mechanism of Action

Target of Action

N,N-Dimethylphosphoramidodichloridate, also known as Dichlorophosphoric dimethylamide or Dimethylphosphoramidic dichloride, primarily targets alcohols in its reactions . It forms active intermediates that react with alcohols in situ to give esters .

Mode of Action

The mode of action of N,N-Dimethylphosphoramidodichloridate involves the formation of active intermediates that interact with alcohols . These intermediates react with alcohols in situ, leading to the production of esters .

Biochemical Pathways

N,N-Dimethylphosphoramidodichloridate affects the biochemical pathways involved in the synthesis of phosphoramidates and the conversion of primary alcohols to alkyl chlorides . It also reacts with 1,2 diols to prepare cyclic phosphoric amides followed by alkenes after reduction .

Pharmacokinetics

It is known to be miscible with dimethoxyethane , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of N,N-Dimethylphosphoramidodichloridate’s action include the synthesis of phosphoramidates, the conversion of primary alcohols to alkyl chlorides, and the preparation of cyclic phosphoric amides followed by alkenes after reduction .

Action Environment

The action of N,N-Dimethylphosphoramidodichloridate is influenced by environmental factors. It is moisture and air sensitive, and hygroscopic . Therefore, it should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . It is also incompatible with strong oxidizing agents .

Properties

IUPAC Name

N-dichlorophosphoryl-N-methylmethanamine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6Cl2NOP/c1-5(2)7(3,4)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHXBEVSSILHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Cl2NOP
Record name N,N-DIMETHYL PHOSPHORAMIDIC DICHLORIDE
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DSSTOX Substance ID

DTXSID4074801
Record name Dimethylamidophosphoric dichloride
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Molecular Weight

161.95 g/mol
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Physical Description

This is a chemical weapon, chemical weapon precursor, or chemical weapon impurity which is similar to ethyl phosphorodichloridate. See the chemical datasheet for ethyl phosphorodichloridate for more information.
Record name N,N-DIMETHYL PHOSPHORAMIDIC DICHLORIDE
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CAS No.

677-43-0
Record name N,N-DIMETHYL PHOSPHORAMIDIC DICHLORIDE
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Record name Dimethylphosphoramidic dichloride
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Record name N,N-Dimethylaminophosphoryl dichloride
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Record name Dimethylphosphoramidic dichloride
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Synthesis routes and methods

Procedure details

Using the procedure described in M. Goehring and K. Niedenzu, Chem. Ber. 89, pp 1768-1771 (1956), 1300-1400 grams of a material containing 53.5% (by weight) of N,N-diethylphosphoric triamide and 46.5% (by weight) of ammonium chloride was prepared by reacting 1035 g of N,N-dimethylphosphoramidic dichloride and ammonia in ether at 0° C. The N,N-dimethylphosphoramidic dichloride was prepared by adding 425 g (9.45 mol) of dimethylamine to 4000 mL (6580 g, 42.7 mol) of phosphorus oxychloride at 0°-10° C., heating the reaction mixture at reflux (105° C.) for 18 h, and distilling the products at reduced pressure (31P NMR (CDCl3): δ 17.7 ppm). Pure N,N-dimethylphosphoric triamide can be obtained by extracting the crude material with chloroform, evaporating the chloroform, and recrystallizing the residue from acetone/chloroform. For example, extraction of 130 g of crude material with 1300 mL of hot chloroform provided 30 g of pure material, mp 128.5°-131° C. (lit. 119° C.), after recrystallization
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 151417502
CID 151417502
Dimethylphosphoramidic dichloride
CID 151417502
Dimethylphosphoramidic dichloride
CID 151417502
Dimethylphosphoramidic dichloride
CID 151417502
Dimethylphosphoramidic dichloride
Customer
Q & A

Q1: How does dimethylphosphoramidic dichloride react with alcohols?

A: this compound reacts with alcohols in a multi-step process. First, in the presence of a strong base like n-butyllithium, the alcohol's hydroxyl group is deprotonated. The resulting alkoxide then attacks the phosphorus atom of this compound, substituting one chlorine atom. Subsequent addition of dimethylamine leads to the substitution of the second chlorine atom, forming an N,N,N′,N′-tetramethylphosphorodiamidate intermediate. This intermediate is crucial for the reductive deoxygenation of alcohols []. Interestingly, this method proves particularly useful for alcohols with sterically hindered hydroxyl groups, showcasing the reagent's versatility [].

Q2: Can this compound facilitate the formation of β-lactams? If so, what is the reaction pathway?

A: Yes, this compound can be used to synthesize β-lactams from acetic acids and imines [, ]. While the provided abstracts don't detail the specific mechanism, it likely involves the activation of the carboxylic acid by this compound, forming a reactive intermediate. This intermediate then undergoes nucleophilic attack by the imine, followed by intramolecular cyclization to yield the β-lactam ring.

Q3: Does this compound engage in any unique interactions with other organophosphorus compounds?

A: this compound exhibits interesting reactivity with hexamethylphosphoramide (HMPA) []. When heated together, a radical exchange occurs, where the dimethylamino group (NMe2) of HMPA replaces a chlorine atom in this compound, yielding tetramethylphosphorodiamidic chloride []. This exchange follows first-order kinetics at 120°C, suggesting a specific interaction mechanism between these two compounds [].

Q4: How is this compound synthesized?

A: this compound is synthesized by reacting phosphorus oxychloride (POCl3) with dimethylamine []. The reaction likely proceeds through a nucleophilic substitution mechanism, where the dimethylamine nitrogen attacks the electrophilic phosphorus center of POCl3, displacing chloride ions. Purification of the synthesized product is typically achieved via fractional distillation [].

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